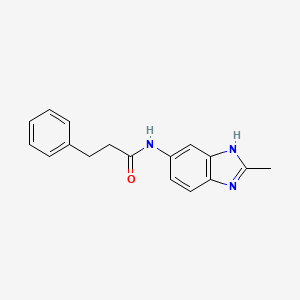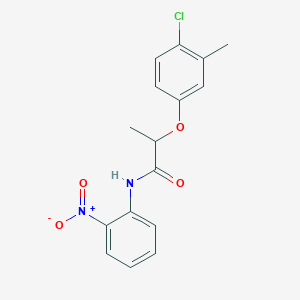
N-(2-methyl-1H-benzimidazol-6-yl)-3-phenylpropanamide
Vue d'ensemble
Description
N-(2-methyl-1H-benzimidazol-6-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.137162174 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
DNA Interaction and Biological Staining
Benzimidazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in plant cell biology for chromosome and nuclear staining, and in flow cytometry for analyzing nuclear DNA content values. Their utility extends to serving as radioprotectors and topoisomerase inhibitors, showcasing their importance in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Chemical Variability and Complex Formation
The chemistry of benzimidazole derivatives, including compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine, presents a rich field of study. These compounds are notable for their diverse protonated or deprotonated forms and their ability to form complex compounds with various metals. Their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities are areas of significant research interest, suggesting potential in further drug development and material science (Boča et al., 2011).
Medicinal Perspectives of Benzimidazole Derivatives
Benzimidazole and its derivatives play a critical role across the medical sector, exhibiting antimicrobial, antiviral, antidiabetic, anti-cancer, and various other pharmacological activities. Mannich base benzimidazole derivatives, in particular, have shown significant medicinal applications, including antibacterial, anthelmintic, and antifungal activities. Their chemical diversity has been instrumental in discovering new therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Optoelectronic Material Development
Research into benzimidazole derivatives for optoelectronic materials has revealed their potential in the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of benzimidazole and pyrimidine fragments into π-extended conjugated systems is of particular interest for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This highlights the versatility of benzimidazole compounds beyond traditional pharmacological applications to include significant roles in material science and electronic engineering (Lipunova et al., 2018).
Propriétés
IUPAC Name |
N-(2-methyl-3H-benzimidazol-5-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-18-15-9-8-14(11-16(15)19-12)20-17(21)10-7-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJGCEVWJCASRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4056841.png)


![ethyl ({4-[(dibutylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4056857.png)
![1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4056863.png)
![N-benzyl-4-[2-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4056866.png)
![6-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B4056883.png)
![4-biphenylyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4056896.png)
![8-[2-(trifluoromethyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4056901.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-3-butenamide](/img/structure/B4056914.png)
![5-[(5-bromo-2-thienyl)methylene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4056915.png)
![2-methoxy-N-{4-[(1-naphthylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B4056928.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B4056929.png)
![N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4056932.png)
